molecular formula C10H10N4 B14116751 (4-Pyridin-4-ylpyrimidin-2-YL)methanamine

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine

Cat. No.: B14116751
M. Wt: 186.21 g/mol
InChI Key: JZBCAWBXKGMPQX-UHFFFAOYSA-N
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Description

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine is a heterocyclic compound that features both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridin-4-ylpyrimidin-2-YL)methanamine typically involves the reaction of 4-chloropyrimidine with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-pyrimidine carboxylic acids, while reduction may produce the corresponding amines .

Scientific Research Applications

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (4-Pyridin-4-ylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine is unique due to its specific arrangement of pyridine and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(4-pyridin-4-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C10H10N4/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7,11H2

InChI Key

JZBCAWBXKGMPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CN

Origin of Product

United States

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